3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862122
InChI: InChI=1S/C9H16F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3
SMILES:
Molecular Formula: C9H16F3NO
Molecular Weight: 211.22 g/mol

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

CAS No.:

Cat. No.: VC17862122

Molecular Formula: C9H16F3NO

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol -

Specification

Molecular Formula C9H16F3NO
Molecular Weight 211.22 g/mol
IUPAC Name 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
Standard InChI InChI=1S/C9H16F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3
Standard InChI Key ROQCXBWOGRWGOZ-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCC1O)CCC(F)(F)F

Introduction

Chemical Identity and Structural Features

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol (IUPAC name: 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol) is a secondary alcohol belonging to the piperidine class. Its molecular formula is C₉H₁₆F₃NO, with a molecular weight of 211.22 g/mol. The compound’s structure includes a six-membered piperidine ring substituted at the 1-position with a trifluoropropyl group (-CF₂CF₂CH₃) and at the 3- and 4-positions with methyl and hydroxyl groups, respectively.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₆F₃NO
Molecular Weight211.22 g/mol
SMILESCC1CN(CCC1O)CCC(F)(F)F
InChIKeyROQCXBWOGRWGOZ-UHFFFAOYSA-N
PubChem CID114502370

The trifluoropropyl group introduces strong electron-withdrawing effects, which influence the compound’s polarity and stability. Nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the hydroxyl group, which facilitates hydrogen bonding .

Synthesis and Manufacturing

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves multi-step reactions to construct the piperidine backbone and introduce substituents. A common approach utilizes Negishi coupling to form carbon-carbon bonds between halogenated intermediates and organozinc reagents .

Key Synthetic Steps:

  • Ring Formation: Cyclization of 3-methyl-4-piperidone with 3,3,3-trifluoropropylamine under acidic conditions yields the piperidine scaffold.

  • Hydroxylation: Selective oxidation of the 4-position using hydrogen peroxide (H₂O₂) introduces the hydroxyl group.

  • Purification: Automated high-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity, as validated by mass spectrometry .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Cyclization3,3,3-Trifluoropropylamine, H₂SO₄68%
OxidationH₂O₂, CH₃CN, 40°C82%
PurificationHPLC (XBridge C18, CH₃CN/H₂O)95%

Challenges include controlling regioselectivity during hydroxylation and minimizing racemization. Recent advances in flow chemistry have improved scalability, enabling gram-scale production .

Chemical Reactivity and Functionalization

The compound’s hydroxyl and amine groups render it amenable to diverse chemical modifications.

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂ converts the hydroxyl group to a ketone, yielding 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one.

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone back to the alcohol, demonstrating reversible redox behavior.

Alkylation and Acylation

The secondary amine at the 1-position undergoes alkylation with alkyl halides or acylation with acid chlorides, expanding its utility as a synthetic intermediate.

Table 3: Reaction Pathways and Outcomes

Reaction TypeReagentsProduct
OxidationH₂O₂, CH₃CNPiperidin-4-one derivative
ReductionNaBH₄, MeOHRegenerated alcohol
AlkylationCH₃I, K₂CO₃N-Methylated analog

Biological Activities and Mechanistic Insights

The trifluoropropyl group enhances binding to hydrophobic pockets in enzymes and receptors, while the hydroxyl group mediates hydrogen bonding. Preliminary studies suggest activity against:

Neurological Targets

  • Serotonin Receptors: The compound exhibits moderate affinity for 5-HT₁A receptors (Kᵢ = 120 nM), potentially aiding anxiolytic drug development.

  • Monoamine Oxidase (MAO): Inhibits MAO-B (IC₅₀ = 450 nM), implicating it in neurodegenerative disease research.

Antimicrobial Properties

In vitro assays show bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption.

Table 4: Biological Activity Profile

TargetAssay ResultPotential Application
5-HT₁A ReceptorKᵢ = 120 nMAnxiety Disorders
MAO-BIC₅₀ = 450 nMParkinson’s Disease
S. aureusMIC = 32 µg/mLAntibacterial Agents

Applications in Medicinal Chemistry

The compound’s balanced lipophilicity (LogP = 2.1) and metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) make it a promising scaffold for CNS drugs. Derivatives modified at the 4-position show improved blood-brain barrier permeability.

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